4-羟基嘧啶-5-甲酰胺

描述

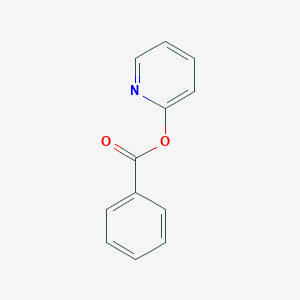

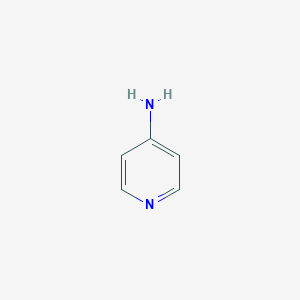

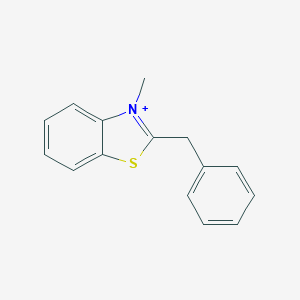

4-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 . It has a molecular weight of 139.11 . The IUPAC name for this compound is 4-oxo-1,4-dihydro-5-pyrimidinecarboxamide .

Synthesis Analysis

The synthesis of 4-Hydroxypyrimidine-5-carboxamide and its derivatives has been reported in several studies . These studies have used various methods and conditions to synthesize the compound, demonstrating its potential for further optimization and development.Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group at the 5-position and a hydroxy group at the 4-position .Physical And Chemical Properties Analysis

4-Hydroxypyrimidine-5-carboxamide is a solid at room temperature . It has a boiling point of 393.1°C at 760 mmHg and a melting point of 273-277°C . The compound is stored in a dry environment at 2-8°C .科学研究应用

Anti-Inflammatory Applications

Pyrimidines, including 4-Hydroxypyrimidine-5-carboxamide, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Applications

Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial properties . This makes 4-Hydroxypyrimidine-5-carboxamide potentially useful in the development of new antibacterial drugs.

Antiviral Applications

Pyrimidines, including 4-Hydroxypyrimidine-5-carboxamide, have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.

Antifungal Applications

Pyrimidines are known to have antifungal properties . This suggests that 4-Hydroxypyrimidine-5-carboxamide could be used in the development of antifungal medications.

Antituberculosis Applications

Pyrimidines have been found to exhibit antituberculosis properties . This suggests potential applications of 4-Hydroxypyrimidine-5-carboxamide in the treatment of tuberculosis.

Synthesis of Pyrimidine Derivatives

4-Hydroxypyrimidine-5-carboxamide can be synthesized from various substituted benzaldehyde, malononitrile and cyanoacetamide, urea/thiourea in the presence of ammonium chloride . This synthesis process is important for the production of pyrimidine derivatives for various applications.

Development of New Drugs

The structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . This makes 4-Hydroxypyrimidine-5-carboxamide potentially useful in the development of new drugs with improved efficacy and safety profiles.

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as pyrimidopyrimidines have been studied extensively and are known to interact with various cellular targets .

Mode of Action

It’s worth noting that related compounds often interact with their targets by binding to specific sites, thereby modulating the activity of those targets .

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties have been found to vary significantly based on small structural changes .

Result of Action

Related compounds have been found to have significant effects on cellular processes, including promoting the production of erythropoietin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .

属性

IUPAC Name |

6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSXLRUOBVSFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269587 | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypyrimidine-5-carboxamide | |

CAS RN |

4786-53-2 | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How do 4-hydroxypyrimidine-5-carboxamides interact with HIF prolyl hydroxylase, and what are the downstream effects of this interaction?

A1: While the provided abstracts [, ] don't delve into the specific molecular interactions between 4-hydroxypyrimidine-5-carboxamides and HIF prolyl hydroxylase, it's known that this class of compounds acts as inhibitors of this enzyme.

- Erythropoiesis (red blood cell production): Increased HIF levels stimulate the production of erythropoietin, a hormone that promotes the formation of red blood cells in the bone marrow. This effect makes 4-hydroxypyrimidine-5-carboxamides potentially useful for treating anemia [].

- Angiogenesis (blood vessel formation): HIF stimulates the production of vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels. This enhanced blood vessel formation can improve blood flow and oxygen delivery to tissues, offering potential therapeutic benefits for ischemia [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-hydroxypyrimidine-5-carboxamides and how modifications to their structure might impact their activity, potency, and selectivity for HIF prolyl hydroxylase?

A2: The abstract by Semantic Scholar [] provides a detailed description of the various substituents (R1, R2, R8, R9, etc.) that can be attached to the core 4-hydroxypyrimidine-5-carboxamide structure. Each substituent and its position can influence the molecule's interaction with the target enzyme, HIF prolyl hydroxylase.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,3]Triazolo[4,5-c]pyridin-1-yl)pyridine](/img/structure/B372676.png)

![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)